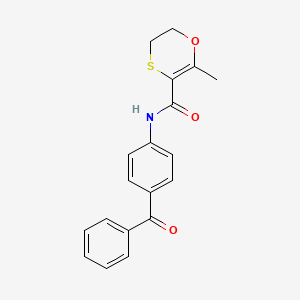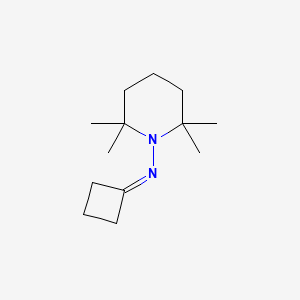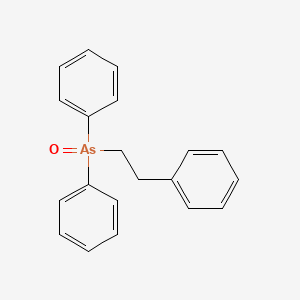
N-(4-Benzoylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Benzoylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Benzoylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the amidation of 4-aminobenzophenone with methacryloyl chloride in the presence of triethylamine to form N-(4-benzoylphenyl)methacrylamide . This intermediate can then undergo further reactions to introduce the oxathiine ring and the carboxamide group under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as dispersion polymerization and reversible addition-fragmentation chain-transfer (RAFT) polymerization can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Benzoylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the benzoylphenyl ring .
Aplicaciones Científicas De Investigación
N-(4-Benzoylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which N-(4-Benzoylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in lipid-lowering applications, the compound may inhibit key enzymes involved in lipid metabolism, leading to reduced lipid levels in the bloodstream . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Benzoylphenyl)-1H-Indole-2-Carboxamide: This compound has similar lipid-lowering properties but differs in its core structure, which includes an indole ring instead of an oxathiine ring.
N-(4-Benzoylphenyl)-2-Chloroacetamide: Known for its antibacterial activity, this compound shares the benzoylphenyl group but has a different functional group attached to the benzoyl ring.
Uniqueness
N-(4-Benzoylphenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide stands out due to its unique combination of a benzoylphenyl group, a dihydro-oxathiine ring, and a carboxamide group
Propiedades
Número CAS |
60462-43-3 |
|---|---|
Fórmula molecular |
C19H17NO3S |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
N-(4-benzoylphenyl)-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxamide |
InChI |
InChI=1S/C19H17NO3S/c1-13-18(24-12-11-23-13)19(22)20-16-9-7-15(8-10-16)17(21)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,22) |
Clave InChI |
METBOUOZCIXWPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SCCO1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14600685.png)



![(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane](/img/structure/B14600713.png)
![Methanone, (4-methylphenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14600726.png)

![1-Nitro-3-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]benzene](/img/structure/B14600731.png)
![1-[2-(3,4-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14600732.png)


![Trimethyl[(6-methylhepta-1,5-dien-2-YL)oxy]silane](/img/structure/B14600743.png)

